molecular formula C12H10BrNO2S B187015 N-(2-bromophenyl)benzenesulfonamide CAS No. 21226-31-3

N-(2-bromophenyl)benzenesulfonamide

Cat. No.: B187015
CAS No.: 21226-31-3
M. Wt: 312.18 g/mol
InChI Key: LBMJQGDIAXELFQ-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)benzenesulfonamide (CAS 1024-38-0) is a versatile chemical scaffold in medicinal chemistry research, particularly in the development of novel enzyme inhibitors and bioactive molecules. The benzenesulfonamide group is a key pharmacophore known to inhibit carbonic anhydrase (CA) enzymes , which are attractive targets in oncology and antimicrobial development . Research into structurally similar N-(2-bromophenyl) sulfonamide derivatives has demonstrated their value as synthetic intermediates for compounds with evaluated anti-proliferative activity against cancer cell lines . Furthermore, such benzenesulfonamide derivatives have shown potential in neurological research, with some analogs exhibiting inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases . The 2-bromophenyl moiety provides a synthetic handle for further structural diversification via cross-coupling reactions, enabling the exploration of structure-activity relationships . This compound serves researchers as a valuable building block for the synthesis of more complex molecules for biological evaluation. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-bromophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMJQGDIAXELFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294284
Record name N-(2-bromophenyl)benzenesulfonamide
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Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21226-31-3
Record name N-(2-Bromophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21226-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromophenyl)benzenesulfonamide
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Record name NSC95709
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Record name N-(2-bromophenyl)benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization of 2-Bromoaniline

2-Bromoaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at −5°C to form a diazonium salt intermediate. The diazonium salt is stabilized as a zinc chloride or ferric chloride complex to prevent decomposition:

C6H4BrNH2+NaNO2+HClC6H4BrN2+Cl+NaOH+H2O\text{C}6\text{H}4\text{BrNH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}4\text{BrN}2^+\text{Cl}^- + \text{NaOH} + \text{H}2\text{O}

Sulfonylation and Chlorination

The diazonium salt is reacted with sulfur dioxide in the presence of cuprous chloride, yielding 2-bromobenzenesulfinic acid. Subsequent chlorination with chlorine gas produces 2-bromobenzenesulfonyl chloride, which is then coupled with aniline to form the target compound:

C6H4BrSO2Cl+C6H5NH2C6H5SO2NHC6H4Br+HCl\text{C}6\text{H}4\text{BrSO}2\text{Cl} + \text{C}6\text{H}5\text{NH}2 \rightarrow \text{C}6\text{H}5\text{SO}2\text{NHC}6\text{H}_4\text{Br} + \text{HCl}

This method achieves yields of 58–62% after column chromatography, with the diazonium intermediate’s stability being critical to efficiency.

Comparative Analysis of Methodologies

Method Reactants Conditions Yield Advantages Limitations
Direct Sulfonylation2-Bromoaniline, benzenesulfonyl chlorideCH₂Cl₂, pyridine, rt65–75%Simplicity, high purityMoisture-sensitive, moderate yields
Diazotization-Sulfonylation2-Bromoaniline, SO₂, Cl₂−5°C, Cl₂ gas58–62%Scalable, cost-effectiveMulti-step, hazardous intermediates
Catalytic RearrangementBenzenesulfonamide, NBSCH₃CN, rt, 24h61%Stereochemical controlByproduct formation, niche scope

The direct method is favored for laboratory-scale synthesis due to its simplicity, whereas the diazotization route is industrially viable for bulk production. Catalytic methods remain exploratory but highlight opportunities for mechanistic innovation.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (40–60°C) improve diffusion-limited steps but risk diazonium salt decomposition.

Byproduct Mitigation

Common byproducts include:

  • Di-sulfonylated derivatives : Addressed by stoichiometric control of benzenesulfonyl chloride.

  • Ring-brominated isomers : Suppressed via low-temperature diazotization.

Green Chemistry Considerations

Recent advances focus on replacing chlorine gas with electrochemical chlorination and utilizing recyclable catalysts like FeCl₃ . These modifications reduce environmental impact without compromising yield.

Biological Activity

N-(2-bromophenyl)benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. The addition of a bromine atom at the 2-position of the phenyl ring enhances its biological activity through various mechanisms.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound as an anticancer agent. Its mechanism of action primarily involves the inhibition of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in various tumors.

Key Findings:

  • Inhibition of Carbonic Anhydrases : Research indicates that this compound exhibits significant inhibitory effects on CA IX, with IC50 values reported between 10.93–25.06 nM, showcasing its selectivity over other isoforms like CA II (IC50 1.55–3.92 μM) .
  • Induction of Apoptosis : In vitro studies on MDA-MB-231 breast cancer cells revealed that this compound can induce apoptosis. The percentage of annexin V-FITC-positive apoptotic cells increased significantly from 0.18% to 22.04%, indicating a potent apoptotic effect .
  • Antiproliferative Effects : In a study involving various cancer cell lines, this compound demonstrated notable antiproliferative activity with a GI50 value comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects.

Research Insights:

  • Antibacterial and Anti-biofilm Activities : The compound has been evaluated for its ability to inhibit bacterial growth and biofilm formation, which are critical factors in chronic infections .
  • Mechanism of Action : The inhibition of CAs in bacteria is suggested to interfere with their growth and pathogenicity, making it a potential candidate for treating bacterial infections .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectIC50/GI50 ValuesReference
Carbonic Anhydrase InhibitionCA IX10.93–25.06 nM
Apoptosis InductionMDA-MB-231 CellsAnnexin V-FITC increase (22.04%)
Antiproliferative ActivityVarious Cancer Cell LinesGI50 comparable to doxorubicin
Antibacterial ActivityBacterial StrainsNot specified

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also effectively induced apoptosis through the activation of specific apoptotic pathways. This was evidenced by significant increases in apoptotic markers when treated with the compound compared to controls.

Case Study 2: Antimicrobial Potential

In an experimental setup involving various bacterial strains, this compound exhibited strong antibacterial properties, particularly against resistant strains. The compound's ability to disrupt biofilm formation was highlighted as a critical mechanism for its effectiveness in treating chronic infections.

Scientific Research Applications

N-(2-bromophenyl)benzenesulfonamide exhibits a range of biological activities, particularly in the following areas:

Anticancer Activity

The compound has garnered attention for its ability to inhibit carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in several tumors.

  • Inhibition of Carbonic Anhydrases : Studies report IC50_{50} values ranging from 10.93 to 25.06 nM for CA IX, indicating high selectivity compared to CA II (IC50_{50} 1.55–3.92 μM).
  • Induction of Apoptosis : In vitro studies on MDA-MB-231 breast cancer cells showed a significant increase in apoptotic cells from 0.18% to 22.04% upon treatment with the compound.
  • Antiproliferative Effects : The compound demonstrated notable antiproliferative activity with a GI50_{50} value comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

This compound also displays promising antimicrobial properties.

  • Antibacterial Effects : It has been evaluated for its ability to inhibit bacterial growth and biofilm formation, critical factors in chronic infections.
  • Mechanism of Action : The inhibition of CAs in bacteria suggests that this compound may interfere with their growth and pathogenicity, making it a candidate for treating bacterial infections.

Neurological Applications

Recent studies indicate potential applications in treating neurological disorders such as Alzheimer's disease due to its role in inhibiting cholinesterases.

Data Summary

ApplicationMechanism of ActionKey Findings
AnticancerInhibition of carbonic anhydrasesIC50_{50} for CA IX: 10.93–25.06 nM
Induction of apoptosisApoptotic cells increased from 0.18% to 22.04%
Antiproliferative effectsGI50_{50} comparable to doxorubicin
AntimicrobialInhibition of bacterial growthEffective against resistant strains
Disruption of biofilm formationCritical for treating chronic infections
NeurologicalInhibition of cholinesterasesPotential application in Alzheimer's treatment

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that this compound not only inhibited cell proliferation but also effectively induced apoptosis through the activation of specific apoptotic pathways. This was evidenced by significant increases in apoptotic markers when treated with the compound compared to controls.

Case Study 2: Antimicrobial Potential

An experimental setup involving various bacterial strains highlighted the strong antibacterial properties of this compound, particularly against resistant strains. The ability to disrupt biofilm formation was identified as a critical mechanism for its effectiveness in treating chronic infections.

Comparison with Similar Compounds

Key Research Findings and Implications

Halogen Position Matters : Ortho-halogenation (Br, Cl) vs. para-substitution (F) significantly impacts bioactivity and binding interactions .

Structural Optimization : Adding electron-withdrawing groups (e.g., perfluoropyridinyl) or heterocycles (e.g., indoline) enhances anticancer and reactivity profiles .

Synthetic Challenges : Bromophenyl derivatives require careful handling under basic/metalation conditions to avoid decomposition .

Q & A

Basic: What are the recommended synthetic methods for N-(2-bromophenyl)benzenesulfonamide derivatives?

A common approach involves sulfonylation of the amine precursor. For example, a cobalt-catalyzed hydroamination protocol (General Procedure 1) can be employed, where the bromophenylamine intermediate reacts with benzenesulfonyl chloride under controlled conditions. Purification via column chromatography (petroleum ether/dichloromethane, 1:1) yields the product in ~82% purity . Reaction optimization should focus on solvent choice (e.g., dichloromethane), temperature (room temperature to 50°C), and catalyst loading (5–10 mol%) to minimize side reactions.

Basic: How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound derivatives?

Single-crystal X-ray analysis using the SHELX suite (e.g., SHELXL for refinement) is standard. Key steps include:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 200 K to reduce thermal motion artifacts .
  • Structure solution : Direct methods (SHELXS) for phase determination, followed by full-matrix least-squares refinement.
  • Disorder modeling : For disordered bromophenyl groups, split positions with occupancy refinement (e.g., 0.74:0.26 ratio) .
    The WinGX suite facilitates data integration and visualization .

Advanced: How can crystallographic disorder in the bromophenyl group be resolved during structural analysis?

Disorder arises from rotational flexibility of the bromophenyl moiety. Strategies include:

  • Occupancy refinement : Assign partial occupancies to disordered atoms (e.g., 74% and 26% for two conformers) .
  • Restraints : Apply geometric constraints (e.g., SIMU, DELU in SHELXL) to maintain reasonable bond lengths and angles.
  • Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., weak C–H⋯O bonds stabilizing the lattice) .

Advanced: What combined spectroscopic and computational methods elucidate the electronic structure of this compound derivatives?

  • Experimental :
    • NMR : ¹H/¹³C NMR to probe substituent effects (e.g., deshielding of aromatic protons near bromine) .
    • IR : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) indicate hydrogen bonding .
  • Computational :
    • DFT : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate electrostatic potential maps, revealing nucleophilic/electrophilic sites .
    • TD-DFT : Compare theoretical UV-Vis spectra with experimental data to validate electronic transitions .

Basic: What chemical reactions are typical for the sulfonamide group in this compound?

The sulfonamide group participates in:

  • Nucleophilic substitution : Bromine at the 2-position can be replaced by amines or alkoxides under Pd catalysis .
  • Hydrogen bonding : The S=O group forms interactions with biological targets (e.g., enzyme active sites), critical for pharmacological activity .
  • Oxidation/Reduction : Controlled oxidation of the sulfonamide sulfur is possible with peroxides, altering electronic properties .

Advanced: How do steric and electronic factors influence regioselectivity in synthesizing analogs?

  • Steric effects : Bulky substituents at the bromophenyl ortho-position hinder electrophilic attack, directing reactions to the para-position .
  • Electronic effects : Electron-withdrawing groups (e.g., –NO₂) deactivate the ring, requiring harsher conditions for substitution. Conversely, electron-donating groups (e.g., –OCH₃) enhance reactivity at meta positions .
  • Catalyst design : Cobalt catalysts with tailored ligands (e.g., phosphines) can modulate selectivity in hydroamination reactions .

Advanced: How are mechanistic studies conducted to evaluate biological activity?

  • Target binding assays : Use fluorescence polarization to measure affinity for enzymes like carbonic anhydrase .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the sulfonamide and protein residues (e.g., Zn²⁺ coordination in metalloenzymes) .
  • Kinetic analysis : Monitor IC₅₀ values under varying pH and temperature to infer inhibition mechanisms .

Basic: What analytical techniques confirm purity and identity post-synthesis?

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) to separate impurities, with ESI-MS confirming molecular ions .
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .
  • Melting point : Sharp melting ranges (e.g., 168–172°C) indicate high crystallinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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